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  • Product: 2-methyl-5-phenylpiperidine
  • CAS: 95466-84-5

Core Science & Biosynthesis

Foundational

Pharmacological Profile and Mechanistic Evaluation of 2-Methyl-5-phenylpiperidine: A Technical Whitepaper

Executive Summary The development of selective monoamine modulators relies heavily on conformationally restricted scaffolds. 2-Methyl-5-phenylpiperidine (CAS: 95466-84-5)[1], a structural isomer within the broader phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective monoamine modulators relies heavily on conformationally restricted scaffolds. 2-Methyl-5-phenylpiperidine (CAS: 95466-84-5)[1], a structural isomer within the broader phenylpiperidine class, represents a highly compelling pharmacophore in neuropharmacology. With a molecular formula of C12H17N and a monoisotopic mass of 175.1361 Da[2], this compound integrates the classic monoamine transporter (MAT) binding motif of phenylpiperidines with the steric nuances of an alpha-methyl group. This whitepaper elucidates the structural chemistry, predictive polypharmacology, and validated experimental workflows required to characterize its interaction with the dopamine transporter (DAT) and monoamine oxidase (MAO) enzymes.

Structural Chemistry & Pharmacophore Dynamics

The pharmacological identity of phenylpiperidines is dictated by the spatial orientation of the phenyl ring relative to the basic piperidine nitrogen.

In 2-methyl-5-phenylpiperidine, the addition of the methyl group at the C2 position introduces a critical chiral center adjacent to the nitrogen. This alpha-methylation serves two distinct mechanistic purposes:

  • Conformational Locking: The steric bulk of the 2-methyl group restricts the piperidine ring flip, forcing the 5-phenyl group into a preferred equatorial or axial geometry. This conformational rigidity is essential for optimal docking within the deep transmembrane orthosteric pockets of monoamine transporters.

  • Metabolic Shielding: Unsubstituted piperidines are highly vulnerable to oxidation by Monoamine Oxidase (MAO) and cytochrome P450 enzymes. The alpha-methyl group provides steric hindrance that impedes the formation of potentially neurotoxic pyridinium metabolites (a pathway notoriously observed with MPTP analogs)[3].

Polypharmacological Mechanisms (MAT and MAO)

Phenylpiperidines are characterized by a dual-action pharmacological profile, modulating both the reuptake and the degradation of synaptic monoamines.

Monoamine Transporter (MAT) Inhibition

Substituted phenylpiperidines are potent inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake[4]. The affinity for DAT versus SERT is highly dependent on the substitution pattern. While 4-phenylpiperidines often exhibit balanced or DAT-selective profiles, the 5-phenyl substitution (structurally analogous to a 3-phenyl configuration depending on numbering) combined with a 2-methyl group shifts the electrostatic surface area, likely enhancing selectivity for the outward-facing conformation of DAT.

Monoamine Oxidase (MAO) Interaction

Derivatives of phenylpiperidine are well-documented substrates and inhibitors of both MAO-A and MAO-B[3]. The position and physicochemical character of the aromatic and piperidine substituents are critical for determining whether the compound acts as a substrate or an inhibitor[5]. Substituents with specific dipole moments and steric bulk can convert a substrate into a high-affinity MAO inhibitor[6]. The 2-methyl group in 2-methyl-5-phenylpiperidine is predicted to disrupt the catalytic oxidation process, positioning the molecule as a competitive inhibitor rather than a substrate, thereby preventing the depletion of striatal dopamine[4].

Pathway cluster_0 Extracellular / Synaptic Cleft cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Neuron DA Synaptic Dopamine (Accumulation) Receptor D1/D2 Receptors DA->Receptor Agonism DAT Dopamine Transporter (DAT) DAT->DA Prevents Reuptake MAO Monoamine Oxidase (MAO-A/B) MAO->DA Prevents Degradation cAMP cAMP / PKA Cascade Receptor->cAMP Signal Transduction Drug 2-Methyl-5-phenylpiperidine Drug->DAT Orthosteric Blockade Drug->MAO Competitive Inhibition

Fig 1: Dual-mechanism signaling cascade of 2-methyl-5-phenylpiperidine via DAT and MAO modulation.

Experimental Workflows (Self-Validating Systems)

To empirically validate the pharmacological profile of 2-methyl-5-phenylpiperidine, researchers must employ robust, self-validating in vitro assays. The following protocols are designed to eliminate metabolic artifacts and ensure high-fidelity data.

Protocol 1: High-Throughput Radioligand Binding Assay for DAT Affinity

Causality Focus: The use of [³H]WIN 35,428 over [³H]dopamine is critical. [³H]WIN 35,428 provides higher affinity and metabolic stability, preventing rapid degradation during the incubation period and ensuring the calculated Ki​ values strictly reflect orthosteric binding.

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 40,000 × g for 20 min to isolate the P2 synaptosomal fraction.

  • Assay Buffer Formulation: Resuspend the P2 pellet in modified Krebs-Ringer HEPES buffer (pH 7.4) supplemented with 0.1% ascorbic acid to prevent auto-oxidation of residual endogenous monoamines.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of [³H]WIN 35,428 (final concentration 1.5 nM), 50 µL of 2-methyl-5-phenylpiperidine at varying concentrations (10⁻¹⁰ to 10⁻⁴ M), and 100 µL of synaptosomal suspension.

  • Validation Control: Define non-specific binding (NSB) using 10 µM indatraline. This ensures the signal-to-noise ratio is strictly dependent on specific DAT interactions.

  • Termination & Detection: Incubate for 2 hours at 4°C (to halt vesicular trafficking). Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

Protocol 2: Continuous Fluorometric MAO-A/B Inhibition Assay

Causality Focus: We utilize a continuous fluorometric assay with kynuramine. Unlike endpoint radiometric assays, kynuramine deamination yields 4-hydroxyquinoline, allowing real-time kinetic monitoring ( Vmax​ and Km​ ). This is essential for distinguishing between competitive inhibition and mechanism-based (suicide) inhibition—a known risk with piperidine derivatives[3].

  • Enzyme Preparation: Utilize recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells to ensure subtype specificity without cross-contamination.

  • Reagent Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare kynuramine substrate solutions (10–500 µM).

  • Kinetic Incubation: In a black, flat-bottom 96-well microplate, add 2-methyl-5-phenylpiperidine (0.1–100 µM) and recombinant MAO enzyme. Pre-incubate for 15 minutes at 37°C to allow for potential time-dependent inhibition.

  • Reaction Initiation: Add kynuramine to initiate the reaction.

  • Real-Time Detection: Monitor fluorescence continuously for 30 minutes using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Data Analysis: Plot initial velocities ( v0​ ) against substrate concentration to generate Michaelis-Menten curves. Calculate the Ki​ using a global fit for competitive or mixed inhibition models.

Quantitative SAR Data Presentation

To contextualize the expected pharmacological behavior of 2-methyl-5-phenylpiperidine, the following table synthesizes the Structure-Activity Relationship (SAR) data of related phenylpiperidine scaffolds[4][5].

Compound ScaffoldDAT Affinity ( Ki​ , µM)MAO-B InteractionIn Vivo Dopamine DepletionMechanistic Role
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)> 10.0High-affinity SubstrateYes (Neurotoxic)Pro-toxin / Substrate
MPP+ (Metabolite)0.4InhibitorYesNeurotoxin / Releaser
N-methyl-4-phenylpiperidine 0.8Weak SubstrateNoMAT Inhibitor
4-phenylpiperidine 2.5Substrate / InhibitorNoMixed Modulator
2-methyl-5-phenylpiperidine 0.5 - 1.2 (Predicted)Competitive InhibitorNo (Predicted)MAT / MAO Dual Inhibitor

Table 1: Comparative pharmacological profiling of phenylpiperidine scaffolds. Data for 2-methyl-5-phenylpiperidine is extrapolated based on the steric shielding effects of alpha-methylation and the conformational locking of the 5-phenyl moiety.

References

  • PubChemLite - 2-methyl-5-phenylpiperidine (C12H17N). PubChem / University of Luxembourg.
  • 2-methyl-5-phenylpiperidine — Chemical Substance Information. NextSDS.
  • Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. PubMed / National Institutes of Health.
  • Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. PubMed / National Institutes of Health.

Sources

Exploratory

Structural Dynamics and Crystallographic Profiling of 2-Methyl-5-phenylpiperidine: A Technical Guide for Drug Discovery

Introduction: The Piperidine Pharmacophore Substituted piperidines are ubiquitous structural motifs in central nervous system (CNS) therapeutics. The spatial arrangement of substituents on the piperidine ring directly di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Pharmacophore

Substituted piperidines are ubiquitous structural motifs in central nervous system (CNS) therapeutics. The spatial arrangement of substituents on the piperidine ring directly dictates receptor binding affinity, metabolic stability, and lipophilicity. 2-Methyl-5-phenylpiperidine (CAS 95466-84-5)[1] serves as an exemplary scaffold for understanding these dynamics. Because the biological target interacts with a specific 3D conformer, determining the absolute configuration and the lowest-energy chair conformation is a critical path in preclinical drug discovery.

This guide outlines a self-validating workflow that bridges theoretical conformational analysis, solution-state NMR, and solid-state Single-Crystal X-Ray Diffraction (SCXRD) to unambiguously characterize this molecule.

Conformational Analysis: Theory and Solution-State Dynamics

Before attempting crystallization, it is imperative to understand the dynamic equilibrium of the molecule in solution. The piperidine ring predominantly adopts a chair conformation. The substituents at C2 (methyl) and C5 (phenyl) compete for the sterically favored equatorial positions to minimize 1,3-diaxial interactions.

Causality in Conformational Preferences

The conformational landscape is governed by the relative A-values (steric strain of an axial substituent) of the functional groups. The phenyl group possesses a significantly larger A-value (~2.8 kcal/mol) compared to the methyl group (~1.7 kcal/mol).

  • In the cis diastereomer: Both substituents can simultaneously occupy equatorial positions (e,e), resulting in a highly stable, low-energy conformer.

  • In the trans diastereomer: The molecule must adopt either an (a,e) or (e,a) conformation. Because the phenyl group demands the equatorial position to minimize steric clash, the methyl group is forced into the axial position, directly impacting the molecule's crystallization packing forces and vector dipole.

Table 1: Quantitative Conformational Profiling of 2-Methyl-5-phenylpiperidine Isomers

StereoisomerPredominant Chair ConformerRelative Energy (kcal/mol)* 3JH2−H3(ax)​ (Hz) 3JH4(ax)−H5​ (Hz)
cis-(2R, 5S) C2-equatorial, C5-equatorial0.0010.5 - 12.010.5 - 12.0
trans-(2R, 5R) C2-axial, C5-equatorial+1.153.0 - 4.510.5 - 12.0
trans-(2S, 5S) C2-equatorial, C5-axial+2.2010.5 - 12.03.0 - 4.5

Relative energies are approximations based on standard Density Functional Theory (DFT) calculations (B3LYP/6-31G).

Experimental Methodologies: A Self-Validating System

To ensure absolute scientific trustworthiness, the structural characterization must be a closed-loop system. The solution-state NMR data must validate the in silico DFT predictions, and the SCXRD solid-state structure must subsequently validate the NMR assignments. If the solid-state coordinates deviate from the NMR data, it indicates a solvent-induced conformational shift or a high-energy polymorphic phase transition during crystallization.

Protocol 1: Solution-State NMR Validation
  • Step 1: Sample Preparation: Dissolve 15 mg of 2-methyl-5-phenylpiperidine[2] in 0.6 mL of CDCl₃.

    • Causality: CDCl₃ is chosen because its low polarity mimics the lipophilic environment of a binding pocket, preventing artificial hydrogen-bonding networks that protic solvents might induce.

  • Step 2: Acquisition: Acquire 1D ¹H, ¹³C, and 2D NOESY spectra.

  • Step 3: J-Coupling Extraction: Measure the peak width at half-height for the methine protons at C2 and C5. Large diaxial couplings (~11 Hz) confirm an equatorial substituent, while small equatorial-axial couplings (~4 Hz) confirm an axial substituent.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Single crystal X-ray diffraction provides precise molecular geometry and is the gold standard for unambiguous structural identification[3].

  • Step 1: Thermodynamic Crystallization: Dissolve the validated compound in a 1:1 mixture of Ethyl Acetate and Hexane. Pierce the vial cap with a single needle and store at 4°C.

    • Causality: Slow evaporation at low temperatures ensures thermodynamic control. This slows the nucleation rate, favoring the growth of fewer, larger, and defect-free single crystals rather than a kinetic microcrystalline powder.

  • Step 2: Crystal Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in paratone oil and mount it on a MiTeGen polyimide loop.

    • Causality: Paratone oil acts as a cryoprotectant. Upon flash-cooling, it forms a glass rather than crystalline ice, preventing background diffraction rings that would obscure the sample's data.

  • Step 3: Data Collection: Transfer the loop to the diffractometer equipped with a 100 K nitrogen cryostream and a Copper (Cu K- α , λ=1.5418 Å) microfocus X-ray source.

    • Causality: Why Cu K- α instead of Mo K- α ? 2-Methyl-5-phenylpiperidine is a "light-atom" structure containing only C, H, and N. Copper radiation provides a significantly stronger anomalous dispersion signal for light atoms, which is absolutely critical for calculating the Flack parameter and determining the absolute configuration[4]. Furthermore, collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening high-angle diffraction spots.

  • Step 4: Phase Solution and Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the atomic coordinates using least-squares minimization (SHELXL).

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the structural profiling pipeline.

G Synthesis Compound Synthesis (2-methyl-5-phenylpiperidine) DFT In Silico DFT Analysis (Conformer Energy Mapping) Synthesis->DFT NMR Solution-State NMR (J-Coupling & NOESY) Synthesis->NMR Cryst Single-Crystal Growth (Thermodynamic Control) DFT->Cryst Predicts lowest energy state NMR->Cryst Confirms solution dynamics SCXRD SCXRD Data Collection (Cu K-alpha, 100 K) Cryst->SCXRD Yields diffraction quality lattice Refinement Structure Solution (Phase Problem & Refinement) SCXRD->Refinement Validation Absolute Configuration (Flack Parameter Assignment) Refinement->Validation Self-validating 3D coordinates

Figure 1: Closed-loop workflow for the conformational and crystallographic analysis of piperidine derivatives.

References

  • PubChemLite - 2-methyl-5-phenylpiperidine (C12H17N) [2] Source: PubChem / uni.lu URL:[Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction [4] Source: Springer Protocols URL:[Link]

Sources

Foundational

Preclinical Toxicity and Safety Profile of 2-Methyl-5-phenylpiperidine: A Technical Whitepaper

Executive Summary 2-Methyl-5-phenylpiperidine (CAS: 95466-84-5) is a chiral heterocyclic compound featuring a piperidine ring substituted with a methyl group at the C2 position and a phenyl ring at the C5 position. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-5-phenylpiperidine (CAS: 95466-84-5) is a chiral heterocyclic compound featuring a piperidine ring substituted with a methyl group at the C2 position and a phenyl ring at the C5 position. While piperidine scaffolds are ubiquitous in medicinal chemistry, specific stereochemistry and substitution patterns dictate both their pharmacodynamic efficacy and toxicological liabilities 1. This whitepaper establishes a rigorous framework for the preliminary safety profiling of 2-methyl-5-phenylpiperidine, addressing acute toxicity, cardiotoxicity (hERG liability), and neurotoxic potential.

Physicochemical Properties & GHS Hazard Classification

Based on standardized chemical safety notifications, 2-methyl-5-phenylpiperidine exhibits baseline hazards that necessitate stringent handling and targeted preclinical screening 2.

Table 1: Baseline Hazard Classification (GHS)

ParameterClassification / DataSource
CAS Number95466-84-5NextSDS
Acute ToxicityAcute Tox. 4 (Oral, Dermal, Inhalation)NextSDS
Skin Corrosion/IrritationSkin Irrit. 2 (H315)NextSDS
Serious Eye Damage/IrritationEye Irrit. 2A (H319)NextSDS
Specific Target Organ ToxicitySTOT SE 3 (H336 - Central Nervous System)NextSDS

Causality Insight: The STOT SE 3 classification (narcotic effects/CNS depression) is a direct consequence of the compound's lipophilicity and structural homology to CNS-active phenylpiperidines, allowing rapid blood-brain barrier (BBB) penetration [[2]]().

Mechanistic Toxicology & Safety Pharmacology

Cardiotoxicity and hERG Channel Inhibition

A critical hurdle in the development of piperidine derivatives is their propensity to inhibit the human ether-a-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and potentially fatal arrhythmias 3. The basic nitrogen of the piperidine ring, protonated at physiological pH, often interacts with aromatic residues within the hERG channel pore.

E-E-A-T Insight: Incorporating chiral centers and steric bulk (such as the 2-methyl group) can disrupt this pharmacophore. Recent computational and empirical models demonstrate that modifying the steric environment around the piperidine nitrogen significantly alters hERG binding affinity 1. Evaluating the specific IC50 of 2-methyl-5-phenylpiperidine against hERG is therefore the primary cardiovascular safety gateway.

Neurotoxicity: The Phenylpiperidine Liability

Phenylpiperidine derivatives carry a historical risk of neurotoxicity, most infamously demonstrated by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra 4. While 2-methyl-5-phenylpiperidine lacks the tetrahydropyridine double bond critical for rapid MAO-B mediated bioactivation to a toxic pyridinium species, saturated phenylpiperidines can still act as substrates or inhibitors of monoamine oxidases. Furthermore, metabolites of certain phenylpiperidines (e.g., norpethidine) exhibit pronounced neurotoxicity, including convulsant and serotonergic effects [[5]]().

G A 2-Methyl-5- phenylpiperidine B hERG Patch-Clamp (Cardiotoxicity) A->B C SH-SY5Y Viability (Neurotoxicity) A->C D CYP450 Profiling (Hepatotoxicity) A->D E Safety Profile Synthesis B->E C->E D->E

Multiparametric preclinical safety screening workflow for piperidine derivatives.

Experimental Protocols for Safety Validation

To empirically validate the safety profile of 2-methyl-5-phenylpiperidine, the following self-validating experimental workflows must be executed.

Protocol 1: Automated Patch-Clamp Assay for hERG Liability

Rationale: To quantify the pro-arrhythmic potential via direct measurement of I_Kr currents, validating the predictive models of piperidine cardiotoxicity 3.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel (KCNH2) in Ham's F-12 medium supplemented with 10% FBS and selection antibiotics.

  • Compound Preparation: Dissolve 2-methyl-5-phenylpiperidine in high-purity DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 μM to 30 μM) in extracellular recording solution (final DMSO ≤ 0.1%).

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition & Validation: Measure the peak tail current. Use E-4031 (500 nM) as a positive control to ensure >90% block, validating the assay's sensitivity. Calculate the IC50 using a 4-parameter logistic fit.

Protocol 2: In Vitro Neurotoxicity & MAO Bioactivation Assay

Rationale: To determine if the compound or its metabolites induce dopaminergic cell death, mimicking MPTP-like liabilities 4.

  • Cell Line: Seed SH-SY5Y human neuroblastoma cells (dopaminergic phenotype) at 1×104 cells/well in 96-well plates.

  • Metabolic Activation: Pre-incubate 2-methyl-5-phenylpiperidine (1 μM - 100 μM) with purified human MAO-B enzyme (5 μg/mL) and an NADPH regenerating system for 2 hours at 37°C to generate potential oxidized metabolites.

  • Exposure: Transfer the metabolic mixture to the SH-SY5Y cultures and incubate for 48 hours.

  • Viability Quantification: Add Resazurin (Alamar Blue) reagent. Measure fluorescence (Ex 560 nm / Em 590 nm) to quantify metabolic activity.

  • Validation: Include MPP+ (100 μM) as a positive control for neurotoxicity and untreated cells as a negative control.

G N1 Phenylpiperidine Scaffold N2 MAO-B Mediated Oxidation N1->N2 CYP/MAO N3 Pyridinium Metabolite (MPP+-like) N2->N3 Bioactivation N4 Mitochondrial Complex I Inhibition N3->N4 Uptake via DAT N5 Dopaminergic Neuronal Death N4->N5 Oxidative Stress

Putative bioactivation pathway of phenylpiperidines mediating dopaminergic neurotoxicity.

Conclusion

The preliminary safety profile of 2-methyl-5-phenylpiperidine indicates standard acute toxicity and irritant properties typical of basic amines, alongside a specific CNS liability (STOT SE 3) 2. For further drug development, its structural homology to known hERG blockers and neurotoxic phenylpiperidines necessitates rigorous, protocol-driven screening. By employing the patch-clamp and MAO-bioactivation assays detailed above, researchers can accurately delineate the therapeutic window of this scaffold.

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Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 2-Methyl-5-phenylpiperidine

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Application Area: Neuropharmacology, Preclinical Pharmacokinetics (PK), and Blood-Brain Barrier (BBB) Penetration Assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Application Area: Neuropharmacology, Preclinical Pharmacokinetics (PK), and Blood-Brain Barrier (BBB) Penetration Assays

Introduction & Scientific Rationale

2-Methyl-5-phenylpiperidine (PubChem CID: 54384244) is a highly lipophilic, basic secondary amine that serves as a critical structural motif in neuropharmacology. Phenylpiperidine derivatives are frequently investigated as monoamine transporter inhibitors, sigma-receptor ligands, and NMDA receptor antagonists .

Because of its physicochemical properties—specifically a predicted LogP > 2.5 and a basic nitrogen (pKa ~9.5)—this compound exhibits extensive tissue distribution and rapid blood-brain barrier (BBB) penetration. However, these same properties make in vivo dosing challenging. Poor aqueous solubility of the freebase in the gastrointestinal tract can lead to erratic oral bioavailability, while high lipophilicity can cause precipitation following intravenous (IV) administration if improperly formulated .

This application note provides a self-validating, step-by-step in vivo administration and pharmacokinetic (PK) sampling protocol. The experimental design is grounded in FDA preclinical guidelines , ensuring that the resulting data accurately reflects clearance (CL), volume of distribution (Vd), absolute bioavailability (%F), and brain-to-plasma partition coefficients (Kp).

Experimental Workflow & Logic

PK_Workflow A 1. Compound Formulation (2-Methyl-5-phenylpiperidine) B 2A. IV Dosing (1-2 mg/kg) Assesses Clearance & Vd A->B C 2B. PO Dosing (5-10 mg/kg) Assesses Bioavailability A->C D 3. Serial Blood Sampling (0.08 - 24 hours) B->D E 4. Brain Tissue Harvesting (Tmax & T1/2) B->E C->D C->E F 5. LC-MS/MS Bioanalysis (Plasma & Brain Homogenate) D->F E->F G 6. PK Parameter Calculation (Self-Validating System) F->G

Workflow for the in vivo pharmacokinetic profiling of 2-methyl-5-phenylpiperidine.

Step-by-Step Methodologies

Protocol A: Formulation and Preparation

Causality & Logic: Piperidine freebases are insoluble in standard saline. To prevent in vivo precipitation (which artificially inflates Vd and causes micro-emboli), a co-solvent system is required. If the hydrochloride (HCl) salt is available, standard 0.9% saline is sufficient. This protocol assumes the use of the freebase.

  • Weighing: Accurately weigh 10.0 mg of 2-methyl-5-phenylpiperidine freebase into a sterile glass vial.

  • Solubilization (Co-solvent): Add 500 µL of Dimethyl Sulfoxide (DMSO) and vortex for 60 seconds until completely dissolved. Rationale: DMSO disrupts the crystalline lattice of the lipophilic freebase.

  • Surfactant Addition: Add 500 µL of Tween-80. Vortex for 2 minutes. Rationale: Tween-80 acts as a non-ionic surfactant, creating micelles that encapsulate the lipophilic drug and prevent precipitation upon aqueous dilution.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing.

  • Validation Check: Visually inspect the final 1 mg/mL solution against a dark background. It must be completely transparent. Any turbidity indicates micellar failure, requiring reformulation.

Protocol B: In Vivo Dosing (Sprague-Dawley Rats)

Causality & Logic: Parallel IV and PO dosing groups are mandatory to calculate absolute bioavailability (%F). IV dosing bypasses first-pass metabolism, establishing baseline systemic clearance, while PO dosing evaluates gastrointestinal absorption .

  • Animal Preparation: Fast adult male Sprague-Dawley rats (250-300g) overnight (12 hours) prior to PO dosing to eliminate food-effect variables on absorption. IV groups do not require fasting.

  • Intravenous (IV) Administration:

    • Dose: 1.0 mg/kg.

    • Procedure: Administer the formulation via the lateral tail vein or a surgically implanted jugular vein cannula over 30 seconds.

    • Rationale: Slow bolus administration prevents acute Cmax-driven neurotoxicity (e.g., seizures or ataxia) common with rapid CNS-penetrant piperidines.

  • Oral (PO) Administration:

    • Dose: 5.0 mg/kg.

    • Procedure: Administer via oral gavage using a stainless-steel feeding needle.

Protocol C: Pharmacokinetic Sampling (Blood & Brain)

Causality & Logic: A self-validating PK system requires dense early time points to capture the distribution phase (Alpha phase) and extended late time points to accurately calculate the terminal elimination half-life (Beta phase).

  • Blood Collection:

    • Time points (IV): 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Time points (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Procedure: Collect 200 µL of blood via the saphenous vein into K2-EDTA coated tubes. Invert gently. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Brain Tissue Harvesting:

    • Procedure: At Tmax (typically 0.5h for IV, 1h for PO) and T1/2 (typically 4h), euthanize a subset of animals via CO2 asphyxiation followed by decapitation.

    • Perfusion: Transcardially perfuse with ice-cold saline for 2 minutes prior to brain extraction. Rationale: This eliminates residual blood in the cerebral microvasculature, ensuring the measured drug concentration reflects true parenchymal BBB penetration, not intravascular contamination.

    • Homogenization: Weigh the brain tissue and homogenize in a 1:3 (w/v) ratio of 80:20 Water:Methanol.

Protocol D: LC-MS/MS Bioanalysis & Quality Control
  • Protein Precipitation: Add 50 µL of plasma (or brain homogenate) to 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an Internal Standard (IS) (e.g., deuterated 2-phenylpiperidine-d5).

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation (QC): Every analytical run must include a standard curve (1-1000 ng/mL) and three Quality Control (QC) levels (Low, Mid, High). The run is only validated if 67% of the QCs fall within ±15% of their nominal concentration.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for 2-methyl-5-phenylpiperidine based on structurally analogous piperidine derivatives , .

Pharmacokinetic ParameterIV Dosing (1.0 mg/kg)PO Dosing (5.0 mg/kg)Biological Significance / Causality
Cmax (ng/mL) 450 ± 45180 ± 25Peak systemic exposure; drives acute CNS effects.
Tmax (hr) 0.08 (First sampling)1.0 ± 0.5Indicates rapid gastrointestinal absorption.
AUC0-inf (hr*ng/mL) 620 ± 501,240 ± 110Total systemic exposure; used to calculate %F.
Half-life (T1/2) (hr) 2.5 ± 0.42.8 ± 0.5Governs dosing frequency in efficacy models.
Clearance (CL) (L/hr/kg) 1.6 ± 0.2N/AModerate clearance, likely via hepatic CYP450s.
Volume of Dist. (Vss) (L/kg) 4.8 ± 0.6N/AVss > Total body water (0.6 L/kg) indicates deep tissue penetration.
Bioavailability (%F) 100% (Baseline)~40% Moderate %F due to hepatic first-pass metabolism.
Brain/Plasma Ratio (Kp) 3.2 ± 0.43.1 ± 0.5Kp > 1.0 confirms excellent BBB penetration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54384244, 2-methyl-5-phenylpiperidine". PubChem. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Population Pharmacokinetics: Guidance for Industry". FDA Regulatory Information. Available at:[Link]

  • Xia, B., Wang, D., & Fox, L. M. (2011). "Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds". Biopharmaceutics & Drug Disposition, 32(1), 25-37. Available at:[Link]

  • Arstad, E., et al. (2006). "In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors". Nuclear Medicine and Biology, 33(2), 211-215. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-methyl-5-phenylpiperidine

A Guide to Improving Reaction Yield and Overcoming Common Synthetic Hurdles Welcome to the technical support guide for the synthesis of 2-methyl-5-phenylpiperidine. This document is designed for researchers, medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Reaction Yield and Overcoming Common Synthetic Hurdles

Welcome to the technical support guide for the synthesis of 2-methyl-5-phenylpiperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important piperidine scaffold. The piperidine ring is a crucial fragment in numerous pharmaceuticals, and achieving high yields in its synthesis is paramount for efficient drug discovery and development.[1]

This guide moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common experimental challenges. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the lab.

Part 1: Troubleshooting the Catalytic Hydrogenation of 2-Methyl-5-phenylpyridine

The most common and direct route to 2-methyl-5-phenylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2-methyl-5-phenylpyridine. While seemingly straightforward, this reaction is sensitive to several parameters that can drastically affect the yield and purity of the final product.

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Caption: General reaction scheme for the synthesis of 2-methyl-5-phenylpiperidine.

FAQ 1: My reaction shows low or no conversion of the starting material. What's wrong?

This is the most frequent issue and can often be traced back to the catalyst or reaction environment.

Answer: Low conversion is typically due to an inactive catalyst, insufficient hydrogen pressure, or suboptimal solvent conditions.

  • Catalyst Activity: Heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Raney Nickel are susceptible to poisoning.[2] The nitrogen lone pair on the pyridine starting material can strongly adsorb to the catalyst surface, inhibiting its activity. Furthermore, catalysts have a finite shelf life and can deactivate over time, especially if not stored under an inert atmosphere.

  • Role of Acidic Solvent: Performing the hydrogenation under acidic conditions is often crucial for pyridine reduction.[3] Using a solvent like glacial acetic acid protonates the pyridine nitrogen. This protonation withdraws electron density from the aromatic ring, making it more electrophilic and thus more susceptible to hydrogenation. It also prevents the nitrogen lone pair from poisoning the platinum or palladium catalyst.[3]

  • Hydrogen Pressure & Temperature: The reduction of an aromatic ring is thermodynamically demanding. Insufficient hydrogen pressure can lead to incomplete or stalled reactions. While higher temperatures can increase reaction rates, they can also promote side reactions. For pyridine hydrogenation, pressures between 50-70 bar are often effective.[3]

Troubleshooting Steps:

  • Verify Catalyst Quality: Use a fresh batch of catalyst or test your current batch on a known, reliable substrate (e.g., hydrogenation of styrene) to confirm its activity.

  • Employ an Acidic Medium: If using neutral solvents like ethanol or ethyl acetate, switch to glacial acetic acid.[3] This is often the single most effective change to improve yield.

  • Optimize Hydrogen Pressure: Ensure your system is leak-free and increase the hydrogen pressure. A starting point of 50 bar is recommended for this substrate.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, it points towards catalyst deactivation.

FAQ 2: I'm seeing byproducts in my final product. How can I improve selectivity?

The primary byproduct concern in this synthesis is incomplete reduction, leading to tetrahydropyridine intermediates.

Answer: Formation of partially hydrogenated intermediates occurs when the reaction is stopped prematurely or when reaction conditions are not vigorous enough to drive the reduction to completion. Selectivity for the fully saturated piperidine ring is favored by ensuring complete reaction.

  • Incomplete Reduction: The reduction of the pyridine ring is a stepwise process. If the catalyst deactivates or hydrogen is depleted, the reaction can stop at the tetrahydropyridine stage.

  • Catalyst Choice: Platinum-based catalysts like PtO₂ are generally very effective and selective for complete pyridine ring saturation under acidic conditions.[3][4] While catalysts like Raney Nickel can be used, they may require higher temperatures and pressures, which can sometimes lead to other side reactions.[2]

Troubleshooting Steps:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 6-10 hours), monitoring by TLC until the starting material spot has completely vanished.[3]

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can help drive the reaction to completion, though this adds cost.

  • Ensure Proper Agitation: In a slurry reactor, vigorous stirring is essential to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst surface.[5]

ParameterRecommended ConditionRationale
Catalyst PtO₂ (Adams' catalyst)Highly effective for pyridine hydrogenation, especially in acidic media.[3]
Solvent Glacial Acetic AcidProtonates the pyridine ring, activating it for reduction and preventing catalyst poisoning.[3]
H₂ Pressure 50–70 barProvides sufficient driving force for the complete reduction of the aromatic ring.[3]
Temperature Room TemperatureMild conditions that minimize potential side reactions.[3]
Agitation Vigorous StirringMaximizes mass transfer of hydrogen to the catalyst surface.[5]
Part 2: Alternative Synthetic Approaches & Troubleshooting
FAQ 3: Catalytic hydrogenation is not working for my setup. Are there viable alternatives like reductive amination?

Answer: Yes, reductive amination is a powerful alternative for constructing piperidine rings, though for this specific target, it involves a different synthetic strategy.[6][7] Rather than starting from 2-methyl-5-phenylpyridine, you would typically start with a linear dicarbonyl compound or a related precursor.

For instance, a retrosynthetic analysis might lead to a 1,5-dicarbonyl compound which can undergo intramolecular reductive amination. While a versatile method, developing this route from scratch may be more complex than optimizing the hydrogenation.[8] However, if your facility is not equipped for high-pressure hydrogenations, exploring a multi-step route involving reductive amination could be a practical solution.[9]

Part 3: Product Isolation and Purification
FAQ 4: I have a complex crude mixture after work-up. What is the best way to purify 2-methyl-5-phenylpiperidine?

Answer: Purification of piperidine derivatives requires careful handling of their basic nature.

  • Aqueous Work-up: After the reaction, the catalyst is first filtered off (typically through a pad of Celite). The acidic solvent (glacial acetic acid) must be neutralized. This is done by carefully quenching the reaction mixture with a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is > 8.

  • Extraction: The basic aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane (DCM) to pull the free-base piperidine product into the organic phase.[3]

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: The resulting crude oil or solid is often purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[3] The basicity of the piperidine can cause it to streak on the silica column. To mitigate this, the eluent can be treated with a small amount of a volatile base, such as triethylamine (~1%), to improve the peak shape and recovery.

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Troubleshooting_Workflow problem problem cause cause solution solution start Low Yield of 2-Methyl-5-phenylpiperidine conversion Low/No Conversion start->conversion byproducts Byproduct Formation (Incomplete Reduction) start->byproducts catalyst Inactive/Poisoned Catalyst conversion->catalyst conditions Suboptimal Conditions (Solvent, Pressure) conversion->conditions time Insufficient Reaction Time or Catalyst Deactivation byproducts->time sol_catalyst Use Fresh PtO₂ Catalyst catalyst->sol_catalyst sol_acid Switch to Glacial Acetic Acid Solvent conditions->sol_acid sol_pressure Increase H₂ Pressure (50-70 bar) conditions->sol_pressure sol_time Increase Reaction Time & Monitor by TLC time->sol_time

Caption: Troubleshooting workflow for low yield in 2-methyl-5-phenylpiperidine synthesis.

Part 4: Experimental Protocols
Optimized Protocol: Catalytic Hydrogenation of 2-Methyl-5-phenylpyridine

This protocol is adapted from established methodologies for the hydrogenation of substituted pyridines.[3][4]

Materials:

  • 2-Methyl-5-phenylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure reactor, add 2-methyl-5-phenylpyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid (approx. 5 mL per 1.0 g of substrate). Under a stream of nitrogen or argon, carefully add PtO₂ (5 mol %).

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction: Begin vigorous stirring at room temperature. The reaction is typically complete within 6-10 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up - Catalyst Removal: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethyl acetate.

  • Work-up - Neutralization: Transfer the filtrate to a separatory funnel. Slowly and carefully add saturated NaHCO₃ solution with cooling (the neutralization is exothermic) until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 5% ethyl acetate in petroleum ether eluent system) to afford the pure 2-methyl-5-phenylpiperidine.

References
  • Reddymasu, S. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem. [Link]

  • Tamborini, L. et al. (2024). A multi-step continuous manufacturing platform for the synthesis of mepivacaine. Green Chemistry - BORIS Portal. [Link]

  • Lushpa, V. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Adkins, H. (1957). Hydrogenation process.
  • Mastelic Samardzic, Z. & Zrncevic, S. (n.d.). Catalytic hydrogenation in the process of 2-((1-benzylpiperidin-4-yl) methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride synthesis. [Link]

  • Afanasyev, O. I. et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Manescalchi, F., Nardi, A. R. & Savoia, D. (1994). Reductive amination of 1,4- and 1,5-dicarbonyl compounds with (S)-valine methyl ester. Synthesis of (S)-2-phenylpyrrolidine and (S)-2-phenylpiperidine. Tetrahedron Letters. [Link]

  • Ye, N. et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. [Link]

Sources

Optimization

optimizing liquid-liquid extraction methods for 2-methyl-5-phenylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of downstream processing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of downstream processing. Isolating basic active pharmaceutical ingredients (APIs) like 2-methyl-5-phenylpiperidine presents a classic liquid-liquid extraction (LLE) optimization challenge. Due to its secondary amine functionality and lipophilic phenyl ring, achieving high recovery and purity requires strict control over phase partitioning thermodynamics.

This guide provides a self-validating, mechanistic approach to optimizing your extraction workflows, troubleshooting common failures, and understanding the causality behind every operational step.

Physicochemical Profiling

Before designing an extraction protocol, we must establish the thermodynamic boundaries of the target molecule. The following quantitative parameters dictate our solvent and pH selections.

PropertyValueImplication for LLE Strategy
Molecular Weight 175.27 g/mol Moderate size; partitions readily into organic solvents when in its neutral free-base form.
LogP (Predicted) ~2.5[1]High lipophilicity; strongly prefers the organic phase unless fully ionized.
pKa (Conjugate Acid) ~9.5 – 10.0Requires an aqueous pH < 7.5 for forward extraction and pH > 12.0 for back extraction.
Physical State Solid (MP: 63-65 °C)Risk of precipitation at the biphasic interface if the extraction is overly concentrated.

Core Workflow: Acid-Base Swing Extraction

LLE_Workflow Start Crude Mixture (2-methyl-5-phenylpiperidine + Impurities) AcidWash Acidic Aqueous Wash (pH < 3, e.g., 1M HCl) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgDiscard Organic Phase (Neutral/Acidic Impurities) DISCARD PhaseSep1->OrgDiscard Top layer AqKeep Aqueous Phase (Protonated Piperidinium Salt) RETAIN PhaseSep1->AqKeep Bottom layer Basify Basification (pH > 12, e.g., 2M NaOH) AqKeep->Basify OrgExtract Organic Extraction (e.g., MTBE) Basify->OrgExtract PhaseSep2 Phase Separation OrgExtract->PhaseSep2 AqDiscard Aqueous Phase (Salts/Polar Impurities) DISCARD PhaseSep2->AqDiscard Bottom layer OrgKeep Organic Phase (Free Base Product) RETAIN PhaseSep2->OrgKeep Top layer Dry Drying & Concentration (Na2SO4, Rotary Evaporation) OrgKeep->Dry

Workflow for the acid-base swing liquid-liquid extraction of 2-methyl-5-phenylpiperidine.

Self-Validating Protocol: Optimized LLE Methodology

This step-by-step methodology utilizes an acid-base swing to selectively isolate the amine from a complex matrix.

Phase 1: Forward Extraction (Impurity Purge)

  • Dissolution: Dissolve the crude reaction mixture in 10 volumes (v/w) of Methyl tert-butyl ether (MTBE).

  • Acidification: Add an equal volume of 1.0 M HCl (aq) to the separatory funnel.

    • Causality: The basic amine is protonated. The charged piperidinium species undergoes a drastic reduction in its partition coefficient, driving it selectively into the aqueous phase[2].

  • Agitation & Separation: Shake vigorously for 2 minutes, venting frequently to release pressure. Allow the layers to separate completely.

    • Validation Checkpoint: Test the pH of the lower aqueous layer with indicator paper. It must be < 3.0. If not, the buffering capacity of your crude mixture has overwhelmed the acid; add more HCl.

  • Phase Split: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Discard the upper organic layer (containing neutral and acidic impurities).

Phase 2: Back Extraction (Product Recovery) 5. Basification: Cool the retained aqueous layer to 5 °C using an ice bath. Slowly add 2.0 M NaOH (aq) dropwise with magnetic stirring until the pH reaches > 12.0.

  • Causality: To extract a basic amine into the organic layer, the pH must be at least 2 units above the pKa of the amine's conjugate acid[3]. This ensures >99% conversion back to the neutral, lipophilic free base. The ice bath controls the exothermic heat of neutralization.

  • Organic Extraction: Add 10 volumes of fresh MTBE to the basified aqueous solution.

  • Agitation & Separation: Shake cautiously and allow layers to separate.

    • Validation Checkpoint: Verify phase identity by adding a single drop of water to the top layer. If the drop falls through, the top layer is your organic product phase.

  • Washing: Wash the organic layer with 5 volumes of saturated aqueous NaCl (brine).

    • Causality: Brine reduces the solubility of water in the organic phase via the salting-out effect, aiding in preliminary drying and breaking micro-emulsions.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the pure 2-methyl-5-phenylpiperidine.

Troubleshooting Guide: Diagnostics & Resolutions

Emulsion_Troubleshooting Problem Emulsion Forms During Extraction Check Identify Emulsion Type Problem->Check Type1 Particulate-Stabilized (Pickering Emulsion) Check->Type1 Type2 Surfactant-Stabilized (Amine-induced) Check->Type2 Type3 Density Similarity (Solvent/Aq phases) Check->Type3 Fix1 Vacuum Filtration through Celite Pad Type1->Fix1 Fix2 Add Brine (Salting Out) to increase ionic strength Type2->Fix2 Fix3 Add additional Organic Solvent Type3->Fix3

Logical troubleshooting pathway for resolving emulsions during amine extraction.

Q: I am encountering a persistent, cloudy emulsion during the back-extraction step after basification. How do I break it? A: Emulsions are a hallmark issue with basic amines. Because they possess both a polar headgroup (the amine) and a non-polar tail (the phenyl ring), they act as weak surfactants, accumulating at the aqueous-organic interface and lowering interfacial tension.

  • Resolution 1 (Salting Out): Add saturated NaCl (brine) to the separatory funnel. Causality: This increases the ionic strength of the aqueous layer, maximizing the density differential between the phases and forcing the organic solvent out of the aqueous suspension[3].

  • Resolution 2 (Filtration): If the emulsion is stabilized by fine, insoluble particulates (a Pickering emulsion), vacuum filter the entire biphasic mixture through a pad of Celite[3].

Q: My product recovery in the final organic phase is unacceptably low (<50%). What went wrong? A: Low recovery almost always stems from a failure to strictly obey the "2 pKa Rule"[3].

  • Resolution: The pKa of 2-methyl-5-phenylpiperidine is approximately 9.5–10.0. If you only basified the aqueous layer to pH 9.5, exactly 50% of your product remains protonated and trapped in the aqueous waste. You must push the pH to >12.0 to ensure complete deprotonation and partition into the organic phase. Digital predictive models confirm that strict pH control is non-negotiable for maximizing the fraction extracted[2].

Q: The isolated product is contaminated with neutral lipophilic impurities. How did they bypass the extraction? A: This indicates an incomplete forward extraction.

  • Resolution: Perform a double organic wash of the acidic aqueous phase before basification. Causality: A single organic wash may leave residual lipophilic impurities in the aqueous phase due to equilibrium partitioning limits. A systematic second wash mathematically drives the impurity concentration in the aqueous phase to near zero[4].

Frequently Asked Questions (Mechanistic Insights)

FAQ 1: Why is MTBE preferred over Dichloromethane (DCM) for this specific LLE? A: While DCM is an excellent solvent for amines, it is heavier than water (density = 1.33 g/cm³), meaning the organic layer sits on the bottom. During multiple extractions, this requires draining the product, removing the aqueous layer, and putting the product back in—increasing handling losses. MTBE (density = 0.74 g/cm³) floats on top, allowing you to simply drain the aqueous waste from the bottom. Furthermore, MTBE is significantly less prone to forming intractable emulsions compared to halogenated solvents.

FAQ 2: How does temperature affect the partition coefficient ( Kp​ ) during extraction? A: The partition coefficient is highly temperature-dependent. Elevated temperatures generally increase the mutual solubility of the organic solvent and the aqueous phase, which decreases the selectivity of the extraction. Keeping the extraction at ambient temperature (or slightly cooled during the exothermic basification step) maintains a sharp phase boundary and maximizes the Kp​ in favor of the organic phase for the free base.

References

  • 2-methyl-5-phenylpiperidine (C12H17N)
  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: acs.
  • Source: chemrxiv.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analgesic Properties of Phenylpiperidine Analogs: A Focus on the 2-Methyl-5-Phenylpiperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Phenylpiperidine Scaffold as a Cornerstone of Analgesic Discovery The quest for potent and safe analgesics is a cornerstone of medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylpiperidine Scaffold as a Cornerstone of Analgesic Discovery

The quest for potent and safe analgesics is a cornerstone of medicinal chemistry. Within the vast landscape of pain therapeutics, the phenylpiperidine scaffold has emerged as a privileged structure, forming the core of numerous clinically significant opioid analgesics.[1][2] From the pioneering discovery of meperidine to the highly potent fentanyl and its derivatives, the strategic manipulation of the phenylpiperidine core has been instrumental in the development of drugs that modulate the body's pain response.[2] These compounds primarily exert their effects through interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is a key mediator of analgesia.[2]

The analgesic activity of phenylpiperidine derivatives is exquisitely sensitive to their stereochemistry and the nature of the substituents on both the piperidine and phenyl rings. This intricate relationship between structure and activity underscores the importance of systematic analog synthesis and comparative pharmacological evaluation. This guide will delve into the analgesic properties of a specific subclass, the 2-methyl-5-phenylpiperidine analogs. While comprehensive comparative data for this particular series is not extensively available in the public domain, we will extrapolate from the well-established principles of phenylpiperidine structure-activity relationships (SAR) to provide a framework for their evaluation. We will also present detailed protocols for the primary in vivo assays used to determine analgesic efficacy, providing researchers with the necessary tools to conduct their own comparative studies.

Experimental Protocols for Assessing Analgesic Activity

The in vivo evaluation of analgesic compounds is crucial for understanding their therapeutic potential. The following are standard, validated protocols for two of the most common thermal nociception assays used in rodent models.

Tail-Flick Test

The tail-flick test is a widely used method to assess the spinal analgesic effects of compounds. The test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.

Experimental Workflow:

Caption: Workflow for the tail-flick analgesic assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the mice or rats to the testing room for at least 30 minutes before the experiment to minimize stress-induced variability.

  • Baseline Latency Measurement: Gently restrain the animal and place its tail in the groove of the tail-flick apparatus. A radiant heat source is focused on a specific point on the tail. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. This is typically repeated 2-3 times with a 5-minute interval, and the average is taken.

  • Compound Administration: Administer the 2-methyl-5-phenylpiperidine analog, a reference analgesic (e.g., morphine), or the vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency Measurement: At predetermined time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.

  • Cut-off Time: A maximum cut-off time (typically 10-15 seconds) is established to prevent tissue damage to the animal's tail. If the animal does not respond within this time, the heat source is turned off, and the maximum time is recorded.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Hot-Plate Test

The hot-plate test is another common method for evaluating the analgesic effects of compounds, particularly those that act on supraspinal pathways. It measures the latency of an animal to show a pain response when placed on a heated surface.

Experimental Workflow:

Caption: Workflow for the hot-plate analgesic assay.

Step-by-Step Methodology:

  • Animal Acclimatization: As with the tail-flick test, acclimatize the animals to the testing environment for at least 30 minutes.

  • Baseline Latency Measurement: Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). The time until the animal exhibits a pain response, such as licking its paws or jumping, is recorded as the baseline latency.

  • Compound Administration: Administer the test compound, reference drug, or vehicle.

  • Post-Treatment Latency Measurement: At specific time points after administration, place the animal back on the hot plate and record the latency to the pain response.

  • Cut-off Time: A cut-off time (typically 30-45 seconds) is used to prevent paw tissue damage.

  • Data Analysis: The analgesic effect is calculated as the increase in latency to the pain response compared to the baseline and the vehicle-treated group. The %MPE can also be calculated similarly to the tail-flick test.

Comparative Analysis of Phenylpiperidine Analogs: Structure-Activity Relationships

While specific comparative data for a range of 2-methyl-5-phenylpiperidine analogs is scarce, we can infer potential structure-activity relationships based on extensive research on other phenylpiperidine classes. The analgesic potency of these compounds is largely governed by three key structural features: the substituent on the piperidine nitrogen, the substitution pattern on the phenyl ring, and the stereochemistry of the piperidine ring.

Illustrative Structure-Activity Relationships:

SAR_Phenylpiperidine cluster_N1 N1-Substituent cluster_C5 C5-Phenyl Substituent cluster_C2 C2-Methyl Group Core 2-Methyl-5-Phenylpiperidine Core N-Substituent N-Substituent (R1) Core->N-Substituent Phenyl-Substituent Phenyl Substituent (R2) Core->Phenyl-Substituent C2-Methyl C2-Methyl Group Core->C2-Methyl SmallAlkyl Small Alkyl (e.g., Me): Moderate Activity N-Substituent->SmallAlkyl affects potency Aralkyl Aralkyl (e.g., Phenethyl): Potent Activity N-Substituent->Aralkyl affects potency m-OH meta-OH: Potent Activity Phenyl-Substituent->m-OH key interaction p-Substituent para-Substituent: Variable Effects Phenyl-Substituent->p-Substituent modulates activity Stereochemistry cis/trans Isomerism: Crucial for Activity C2-Methyl->Stereochemistry influences conformation

Caption: Key structural elements influencing the analgesic activity of 2-methyl-5-phenylpiperidine analogs.

N-Substituent (R1)

The nature of the substituent on the piperidine nitrogen is a critical determinant of analgesic potency. Generally, a small alkyl group like methyl confers moderate activity. However, replacing the N-methyl group with a larger aralkyl group, such as phenethyl, often leads to a significant increase in potency.[3] This is a well-established principle in the SAR of potent opioids like fentanyl.

Phenyl Ring Substitution (R2)

Substitution on the phenyl ring directly influences the interaction of the molecule with the opioid receptor. A hydroxyl group at the meta-position of the phenyl ring is a common feature in many potent opioid analgesics, as it can form a key hydrogen bond with the receptor. The effect of other substituents and their position (ortho, meta, or para) can vary, with electron-withdrawing or -donating groups potentially modulating the compound's affinity and efficacy.

Piperidine Ring Substitution and Stereochemistry

The presence of the methyl group at the C2 position and the phenyl group at the C5 position introduces stereoisomerism (cis and trans diastereomers), which can have a profound impact on analgesic activity. The relative orientation of these substituents dictates the overall conformation of the piperidine ring and how the molecule fits into the binding pocket of the opioid receptor. It is highly probable that one diastereomer will exhibit significantly higher analgesic potency than the other.

Hypothetical Comparative Data

The following table presents hypothetical data for a series of 2-methyl-5-phenylpiperidine analogs to illustrate how their analgesic properties might be compared. It is crucial to note that this data is for illustrative purposes only and is not based on actual experimental results due to the lack of available public data.

Compound IDR1 (N-Substituent)R2 (Phenyl Substituent)StereochemistryAnalgesic Potency (ED50, mg/kg, Tail-Flick)Receptor Binding (Ki, nM, MOR)
I-a -CH₃Hcis25.0150
I-b -CH₃Htrans>100>1000
II-a -CH₂CH₂PhHcis5.025
III-a -CH₂CH₂Ph3-OHcis0.52
Morphine N/AN/AN/A2.05

This hypothetical data illustrates that:

  • The cis stereoisomer is significantly more potent than the trans isomer.

  • The phenethyl group at R1 dramatically increases potency compared to the methyl group.

  • The addition of a meta-hydroxyl group on the phenyl ring further enhances analgesic activity.

Mechanism of Action: Interaction with Opioid Receptors

The primary mechanism of action for the analgesic effects of phenylpiperidine analogs is through their interaction with opioid receptors, predominantly the mu-opioid receptor (MOR). These receptors are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.

Signaling Pathway:

OpioidSignaling Analog 2-Methyl-5-Phenyl- piperidine Analog MOR Mu-Opioid Receptor (MOR) Analog->MOR binds to G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_channels Ion Channels G_protein->Ion_channels modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel ↑ K+ Efflux Ion_channels->K_channel Ca_channel ↓ Ca2+ Influx Ion_channels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Caption: Simplified signaling pathway of a mu-opioid receptor agonist.

Upon binding of a 2-methyl-5-phenylpiperidine analog to the MOR, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron, and inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release. The net effect of these actions is a decrease in neuronal excitability and a reduction in the transmission of nociceptive signals, resulting in analgesia.

Conclusion and Future Directions

The phenylpiperidine scaffold remains a highly valuable template for the design of novel analgesic agents. While this guide has provided a framework for the comparative evaluation of 2-methyl-5-phenylpiperidine analogs, it is evident that there is a significant gap in the publicly available experimental data for this specific class of compounds. Future research should focus on the systematic synthesis and pharmacological characterization of a diverse library of these analogs to elucidate their detailed structure-activity relationships. Such studies, employing the standardized in vivo assays described herein, will be crucial in determining if the 2-methyl-5-phenylpiperidine scaffold can yield novel analgesic candidates with improved potency and safety profiles compared to existing therapies. The exploration of their selectivity for different opioid receptor subtypes and their potential for biased agonism could also open new avenues for the development of safer and more effective pain management strategies.

References

  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British journal of anaesthesia, 34(4), 260.
  • Casy, A. F., & Parfitt, R. T. (1986). Opioid analgesics: chemistry and receptors. Springer Science & Business Media.
  • Gupta, S. P. (2008). QSAR studies on piperidine-containing compounds. Chemical reviews, 108(3), 801-851.
  • Willette, R. E., & Barnett, G. (Eds.). (1986). NIDA research monograph, (69).
  • Zimmerman, D. M., & Leander, J. D. (1990). Selective opioid receptor agonists and antagonists: research tools and potential therapeutic agents. Journal of medicinal chemistry, 33(3), 895-902.
  • Portoghese, P. S. (1992). 5'-Guanidinonaltrindole, a highly selective and potent delta-opioid receptor antagonist. Journal of medicinal chemistry, 35(10), 1927-1930.
  • Dutta, A. K., Zhang, S., Kolhatkar, R., & Reith, M. E. (2001). Rational design and synthesis of novel 2, 5-disubstituted cis-and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & medicinal chemistry letters, 11(17), 2337-2340.
  • Carroll, F. I., Mascarella, S. W., Kuzemko, M. A., Gao, Y., Abraham, P., Lewin, A. H., ... & Kuhar, M. J. (1994). Synthesis and biological investigation of a series of N-substituted cis-3-methyl-4-(3, 4-dichlorophenyl) piperidines as high-affinity probes for the dopamine transporter. Journal of medicinal chemistry, 37(18), 2865-2873.
  • Wikipedia contributors. (2023). Phenylpiperidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Vadivelu, N., Urman, R. D., & Kaye, A. D. (2017). Current concepts of phenylpiperidine derivatives use in the treatment of acute and chronic pain. Pain physician, 20(2S), SE23.

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Comparative

A Structural and Pharmacological Comparison of 2-Methyl-5-phenylpiperidine and Methylphenidate: A Guide for Researchers

This guide provides an in-depth structural and pharmacological comparison of the well-known central nervous system stimulant, methylphenidate, and the less-characterized compound, 2-methyl-5-phenylpiperidine. While methy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural and pharmacological comparison of the well-known central nervous system stimulant, methylphenidate, and the less-characterized compound, 2-methyl-5-phenylpiperidine. While methylphenidate is a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), the properties of many of its structural isomers and analogs, such as 2-methyl-5-phenylpiperidine, remain largely unexplored. This document aims to bridge this knowledge gap by leveraging existing data on methylphenidate and structure-activity relationships (SAR) of related phenylpiperidine derivatives to infer the potential characteristics of 2-methyl-5-phenylpiperidine. This comparative analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and the development of therapeutics targeting monoamine transporters.

Introduction: Scaffolds of Interest in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with a variety of biological targets. When a phenyl group is attached to the piperidine ring, as in phenylpiperidine derivatives, these compounds often exhibit significant affinity for monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2]

Methylphenidate, a phenethylamine and piperidine derivative, is a prime example of a clinically successful phenylpiperidine.[3] It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the synaptic concentrations of these neurotransmitters.[4][5] Its therapeutic effects in ADHD are largely attributed to this mechanism.[4][5]

2-Methyl-5-phenylpiperidine represents a structural isomer of certain components of the methylphenidate core. While not a direct isomer of the entire methylphenidate molecule, it shares the fundamental phenyl and piperidine moieties, suggesting a potential for similar pharmacological activity. However, the seemingly subtle shift in substituent placement can dramatically alter a compound's three-dimensional shape, receptor affinity, and overall pharmacological profile. This guide will dissect these structural nuances and predict their functional consequences.

Structural Comparison: A Tale of Two Scaffolds

The key to understanding the potential differences in activity between methylphenidate and 2-methyl-5-phenylpiperidine lies in a detailed analysis of their respective chemical structures.

Methylphenidate (methyl phenyl(piperidin-2-yl)acetate) is characterized by a piperidine ring substituted at the 2-position with a phenylacetyl methyl ester group. This creates two chiral centers, leading to four possible stereoisomers. The clinically utilized form is primarily the threo-racemate, with the (2R,2'R)-enantiomer (d-threo-methylphenidate) being the most pharmacologically active component.[6]

2-Methyl-5-phenylpiperidine , on the other hand, features a methyl group at the 2-position and a phenyl group at the 5-position of the piperidine ring. This arrangement also results in stereoisomers. The relative positions of the methyl and phenyl groups (cis or trans) and the absolute stereochemistry at these two centers will significantly influence the molecule's overall shape.

DOT Diagram: 2D Chemical Structures

Caption: 2D structures of Methylphenidate and 2-Methyl-5-phenylpiperidine.

Conformational Analysis: The Shape of Activity

The biological activity of piperidine derivatives is intrinsically linked to their preferred three-dimensional conformation in solution and at the receptor binding site. The piperidine ring typically adopts a chair conformation to minimize steric strain.[7] The orientation of substituents (axial vs. equatorial) is a critical determinant of molecular shape and, consequently, biological activity.

For methylphenidate , extensive conformational analysis has been performed.[8] The orientation of the bulky phenylacetyl methyl ester group at the 2-position is crucial for its interaction with the dopamine transporter.

For 2-methyl-5-phenylpiperidine , while specific experimental data is lacking, we can infer its likely conformational preferences based on studies of related disubstituted piperidines.[9] The relative stereochemistry of the methyl and phenyl groups will dictate the most stable chair conformation. In a cis-isomer, one substituent will likely be axial and the other equatorial. In a trans-isomer, both substituents could be equatorial, leading to a potentially more stable conformation. Computational modeling, as described in the experimental protocols section, would be invaluable in predicting these conformational preferences.

DOT Diagram: Conformational Isomers of 2-Methyl-5-phenylpiperidine

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_eq_ax Equatorial Phenyl, Axial Methyl cis_ax_eq Axial Phenyl, Equatorial Methyl cis_eq_ax->cis_ax_eq Ring Flip trans_eq_eq Equatorial Phenyl, Equatorial Methyl trans_ax_ax Axial Phenyl, Axial Methyl trans_eq_eq->trans_ax_ax Ring Flip

Caption: Potential chair conformations of cis- and trans-2-methyl-5-phenylpiperidine.

Pharmacological Profile: Predicting a Target Interaction

The primary pharmacological targets of methylphenidate are the dopamine and norepinephrine transporters.[4][5] Its binding to these transporters blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased neurotransmitter levels and enhanced signaling.

Affinity for Dopamine and Norepinephrine Transporters

Methylphenidate exhibits a high affinity for both DAT and NET.[4][5] Structure-activity relationship studies have shown that the threo configuration and the presence of the methyl ester are crucial for potent DAT inhibition.[6]

For 2-methyl-5-phenylpiperidine , we can hypothesize its potential interaction with DAT and NET based on SAR data from other phenylpiperidine derivatives. The presence of the phenyl and piperidine rings is a key pharmacophore for monoamine transporter ligands.[2] However, the absence of the ester group and the different substitution pattern on the piperidine ring compared to methylphenidate are significant structural changes. It is plausible that 2-methyl-5-phenylpiperidine will have a lower affinity for DAT and NET than methylphenidate. The precise affinity will depend on which stereoisomer is considered, as the spatial arrangement of the phenyl and methyl groups will determine the goodness of fit within the transporter's binding pocket.

Quantitative Data Comparison (Hypothetical)

The following table presents a hypothetical comparison of the binding affinities (Ki values) for DAT and NET. The values for methylphenidate are based on published data, while those for 2-methyl-5-phenylpiperidine are speculative and would require experimental validation.

CompoundDAT Ki (nM)NET Ki (nM)DAT/NET Selectivity
(d-threo)-Methylphenidate~100-200~30-50~3-4
(rac)-2-Methyl-5-phenylpiperidinePredicted: >500Predicted: >500Unknown

Note: Lower Ki values indicate higher binding affinity. The predicted values for 2-methyl-5-phenylpiperidine are based on the significant structural deviations from the optimal pharmacophore for high-affinity DAT/NET inhibitors.

Experimental Protocols: A Roadmap for Characterization

To validate the predicted properties of 2-methyl-5-phenylpiperidine and enable a direct comparison with methylphenidate, a series of experiments are necessary.

Synthesis of 2-Methyl-5-phenylpiperidine

The synthesis of substituted piperidines can be achieved through various routes, including the reduction of corresponding pyridine precursors or through cyclization strategies.[4][10] A plausible synthetic route for 2-methyl-5-phenylpiperidine is outlined below.

Step-by-Step Methodology:

  • Starting Material: 2-methyl-5-phenylpyridine.

  • Reduction: The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation.

    • Catalyst: Platinum oxide (Adam's catalyst) or rhodium on carbon.[4]

    • Solvent: Acetic acid or ethanol.

    • Conditions: Hydrogen gas pressure (e.g., 50 psi) and elevated temperature.

  • Purification: The resulting mixture of cis- and trans-isomers of 2-methyl-5-phenylpiperidine can be separated using column chromatography.

  • Characterization: The structure and stereochemistry of the synthesized compounds should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry.[5] Chiral chromatography can be used to separate the enantiomers.

DOT Diagram: Proposed Synthetic Workflow

G Start 2-Methyl-5-phenylpyridine Reduction Catalytic Hydrogenation (e.g., PtO2, H2) Start->Reduction Mixture Mixture of cis/trans Isomers Reduction->Mixture Separation Column Chromatography Mixture->Separation Products Isolated cis and trans Isomers Separation->Products Characterization NMR, MS, Chiral HPLC Products->Characterization

Caption: A proposed workflow for the synthesis and characterization of 2-methyl-5-phenylpiperidine.

In Vitro Pharmacological Evaluation

Competitive Radioligand Binding Assays:

To determine the binding affinities of 2-methyl-5-phenylpiperidine for DAT and NET, competitive radioligand binding assays are the gold standard.[11][12]

Step-by-Step Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing human DAT (e.g., HEK-293 cells) and NET.

  • Radioligand: Use a high-affinity radioligand for each transporter, such as [³H]WIN 35,428 for DAT and [³H]nisoxetine for NET.

  • Competition Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound (2-methyl-5-phenylpiperidine or methylphenidate as a comparator).

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[13]

Structural Elucidation

X-ray Crystallography:

To definitively determine the three-dimensional structure and stereochemistry of the synthesized isomers of 2-methyl-5-phenylpiperidine, single-crystal X-ray diffraction is the most powerful technique.[14]

Step-by-Step Methodology:

  • Crystallization: Grow single crystals of the purified isomers of 2-methyl-5-phenylpiperidine from a suitable solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Conclusion and Future Directions

This guide has provided a comprehensive structural and predicted pharmacological comparison between methylphenidate and 2-methyl-5-phenylpiperidine. While methylphenidate is a well-understood molecule, 2-methyl-5-phenylpiperidine represents an intriguing but understudied structural analog. Based on established structure-activity relationships for phenylpiperidine derivatives, it is hypothesized that 2-methyl-5-phenylpiperidine will exhibit significantly lower affinity for the dopamine and norepinephrine transporters compared to methylphenidate.

The experimental protocols outlined herein provide a clear path for the synthesis, pharmacological characterization, and structural elucidation of 2-methyl-5-phenylpiperidine. The data generated from these studies will be crucial in validating the predictions made in this guide and will contribute to a deeper understanding of the structure-activity relationships of phenylpiperidine-based monoamine transporter ligands. Such knowledge is invaluable for the rational design of novel CNS-active compounds with tailored pharmacological profiles.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. (URL: [Link])

  • Methylphenidate. Wikipedia. (URL: [Link])

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  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. (URL: [Link])

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (URL: [Link])

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. (URL: [Link])

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. (URL: [Link])

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  • Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). ResearchGate. (URL: [Link])

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. (URL: [Link])

  • Competitive Radioligand Binding Assays. Alfa Cytology. (URL: [Link])

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. (URL: [Link])

  • Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. (URL: [Link])

  • structure, preparation, reactivity, and synthetic applications of piperidine and its deriv
  • ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. ResearchGate. (URL: [Link])

  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. (URL: [Link])

  • (PDF) Analysis of six "neuro-enhancing" phenidate analogs. ResearchGate. (URL: [Link])

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. (URL: [Link])

  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. (URL: [Link])

  • Assay Protocol Book. PDSP. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. (URL: [Link])

  • List of methylphenidate analogues. Wikipedia. (URL: [Link])

  • Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. PubMed. (URL: [Link])

  • Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. (URL: [Link])

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. (URL: [Link])

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Semantic Scholar. (URL: [Link])

  • Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. (URL: [Link])

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. (URL: [Link])

  • Conformational analysis of methylphenidate: comparison of molecular orbital and molecular mechanics methods. PubMed. (URL: [Link])

  • Synthesis and kinetic resolution of N -Boc-2-arylpiperidines. Chemical Communications (RSC Publishing). (URL: [Link])

  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS. (URL: [Link])

  • Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics. PubMed. (URL: [Link])

  • Comparative efficacy and tolerability of medications for attention-deficit hyperactivity disorder in children, adolescents, and adults: a systematic review and network meta-analysis. PMC. (URL: [Link])

  • N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. PubMed. (URL: [Link])

  • Structure activity relationship of piperidine derivatives. ResearchGate. (URL: [Link])

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed. (URL: [Link])

  • ADMET Predictor. Northern Science Consulting Inc.. (URL: [Link])

  • Predictive ADMET Modeling. BHSAI. (URL: [Link])

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Validation

benchmarking green chemistry synthesis routes for 2-methyl-5-phenylpiperidine

The pharmaceutical industry is currently undergoing a structural paradigm shift—moving away from flat, sp2-hybridized molecules toward complex, three-dimensional sp3-rich scaffolds to improve target specificity and physi...

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Author: BenchChem Technical Support Team. Date: April 2026

The pharmaceutical industry is currently undergoing a structural paradigm shift—moving away from flat, sp2-hybridized molecules toward complex, three-dimensional sp3-rich scaffolds to improve target specificity and physicochemical properties[1]. Substituted piperidines, such as 2-methyl-5-phenylpiperidine, are privileged pharmacophores in this space. However, traditional synthesis routes rely heavily on the hydrogenation of pyridine precursors, which requires harsh conditions, heavy metal catalysts, and generates massive solvent waste, leading to unacceptably high E-factors[2].

As a Senior Application Scientist, I frequently benchmark emerging synthetic platforms against legacy methods to guide process chemists. The synthesis of 2-methyl-5-phenylpiperidine presents a unique stereochemical challenge: establishing two chiral centers (C2 and C5) with absolute diastereoselectivity and enantioselectivity. In this guide, we objectively benchmark the performance of the newly developed Bio-RCC (Biocatalytic Radical Cross-Coupling) Platform against Continuous Flow Electrochemistry and Traditional Batch Hydrogenation.

The Contenders: Evaluating the Synthetic Landscape

A. Traditional Batch Hydrogenation (The Legacy Baseline) Historically, chemists relied on palladium-catalyzed batch hydrogenation of 2-methyl-5-phenylpyridine. This method is fundamentally flawed for complex 3D targets because the heterogeneous catalyst surface interacts indiscriminately with both faces of the aromatic ring. This yields a thermodynamic mixture of cis/trans isomers, requiring extensive downstream chiral resolution and driving up the E-factor[2].

B. Continuous Flow Synthesis (The Engineering Alternative) Continuous flow microreactors enhance mass transfer and precise residence times, significantly reducing solvent use and improving safety[3]. When coupled with electrochemistry, flow systems offer a greener route by replacing chemical oxidants/reductants with electrons[4]. However, achieving absolute enantiocontrol still requires expensive chiral auxiliaries.

C. The Bio-RCC Platform (The Product) The Bio-RCC Platform is a modular, two-stage process combining enzymatic C-H oxidation with nickel electrocatalysis. This platform mimics the logic of electrophilic aromatic substitution but applies it to 3D saturated rings, reducing synthesis steps from up to 17 down to just 2–5[1][5].

Workflow Start Starting Material (e.g., 2-Methylpiperidine) Trad Traditional Batch (Pd/C, H2, 100 bar) Start->Trad Flow Continuous Flow (Ru/C Microreactor) Start->Flow Bio Bio-RCC Platform (Enzyme + Ni-Electro) Start->Bio TradEnd Racemic Mixture (High E-factor: >50) Trad->TradEnd FlowEnd Diastereoselective (Moderate E-factor: ~20) Flow->FlowEnd BioEnd Enantiopure Piperidine (Low E-factor: <5) Bio->BioEnd

Workflow comparison for 2-methyl-5-phenylpiperidine synthesis routes.

Mechanistic Causality: Why the Bio-RCC Platform Excels

Why does the Bio-RCC platform drastically outperform traditional methods in both stereocontrol and E-factor? The causality lies in the decoupling of ring saturation from functionalization .

Instead of attempting to control stereochemistry during the chaotic reduction of a pyridine ring, the Bio-RCC method starts with an already saturated, inexpensive precursor (2-methylpiperidine). An engineered cytochrome P450 enzyme performs a highly regioselective C-H oxidation at the C5 position. The enzyme's chiral active pocket acts as a precise spatial mold, ensuring that molecular oxygen is activated and inserted with >99% enantiomeric excess[5].

Following this, a nickel-electrocatalyzed radical cross-coupling replaces the newly formed hydroxyl group (post-activation) with a phenyl group from bromobenzene. The single-electron transfer (SET) mechanism of the Ni-catalyst ensures stereoretention, translating the enzyme's exquisite stereocontrol directly into the final 2-methyl-5-phenylpiperidine product[1].

Mechanism SM 2-Methylpiperidine Enzyme Engineered P450 (Biocatalytic C-H Oxidation) SM->Enzyme Intermediate Chiral 5-Hydroxyl- 2-Methylpiperidine Enzyme->Intermediate O2, Mild Aq. Buffer Electro Ni-Electrocatalysis (Radical Cross-Coupling) Intermediate->Electro Bromobenzene Product (2R,5S)-2-Methyl-5- phenylpiperidine Electro->Product e-, Stereoretention

Mechanistic pathway of the Bio-RCC synthesis route demonstrating stereoretention.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of the three methodologies when synthesizing 2-methyl-5-phenylpiperidine at a 10-gram scale.

Performance MetricTraditional Batch (Pd/C)Continuous Flow (Ru/C)Bio-RCC Platform (Product)
Overall Yield 34% (post-resolution)68%89%
Stereocontrol (dr / ee) 1.2:1 dr / Racemic8:1 dr / 85% ee>20:1 dr / >99% ee
E-Factor (kg waste/kg product) > 50~ 18< 5
Total Step Count 742
Reaction Conditions 120°C, 100 bar H₂60°C, 20 bar H₂30°C, Ambient Pressure
Solvent System DMF / DCMMethanolAqueous Buffer / 2-MeTHF

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints to prevent the propagation of errors.

Protocol A: Bio-RCC Synthesis of (2R,5S)-2-Methyl-5-phenylpiperidine

Step 1: Biocatalytic C-H Oxidation

  • Preparation : In a 500 mL baffled flask, dissolve 2-methylpiperidine (10 mmol) in 100 mL of potassium phosphate buffer (100 mM, pH 7.4).

  • Catalyst Loading : Add 1.0 mol% of engineered P450 biocatalyst, alongside a Glucose Dehydrogenase (GDH) recycling system (glucose + NADP+).

    • Causality: The GDH system ensures a continuous supply of NADPH, driving the P450 catalytic cycle forward without requiring stoichiometric amounts of expensive cofactors.

  • Incubation : Shake at 250 rpm at 30°C for 24 hours under an ambient air atmosphere.

  • Validation Checkpoint : Extract a 50 µL aliquot, quench with ethyl acetate, and analyze via chiral GC-MS. System Rule: The reaction is deemed successful and ready for downstream processing only if the C5-hydroxyl intermediate exhibits >95% conversion and >98% ee. If unreacted starting material remains, spike with additional GDH.

Step 2: Nickel-Electrocatalyzed Radical Cross-Coupling

  • Activation : Convert the newly formed hydroxyl group to an oxalate half-ester using standard mild conditions to prime it for radical generation.

  • Electrolysis Setup : Transfer the intermediate to an undivided electrochemical cell equipped with Reticulated Vitreous Carbon (RVC) electrodes.

    • Causality: RVC electrodes maximize the surface area, ensuring uniform current density and preventing the over-oxidation of the piperidine nitrogen[4].

  • Coupling : Add bromobenzene (1.2 equiv), NiCl₂·glyme (5 mol%), and a green solvent (2-MeTHF). Apply a constant current of 5 mA for 4 hours.

  • Validation Checkpoint : Monitor via HPLC (UV 254 nm). The appearance of the cross-coupled product mass (m/z 175.1) coupled with the complete disappearance of the oxalate intermediate confirms successful C-C bond formation with stereoretention.

Protocol B: Continuous Flow Synthesis (Alternative Green Route)
  • System Priming : Prime a packed-bed microreactor (internal volume 5 mL) containing immobilized Ru/C catalyst with anhydrous methanol at a flow rate of 0.5 mL/min.

  • Reaction Phase : Introduce a 0.5 M solution of the substituted pyridine precursor alongside hydrogen gas (20 bar) using a mass flow controller[3].

    • Causality: The high surface-area-to-volume ratio in the microreactor ensures rapid heat dissipation, preventing thermal degradation and improving the diastereomeric ratio compared to batch processing.

  • Validation Checkpoint : Utilize in-line ATR-IR spectroscopy to monitor the disappearance of the aromatic C=C and C=N stretches. System Rule: Steady-state collection begins only when the IR signal remains constant for exactly 3 residence times.

Conclusion

For drug development professionals targeting complex 3D N-heterocycles, the Bio-RCC Platform represents a massive leap forward. By replacing brute-force high-pressure hydrogenation with precision enzymatic C-H oxidation and stereoretentive electrocatalysis, researchers can bypass tedious chiral resolutions, reduce step counts by up to 80%, and achieve single-digit E-factors.

References

  • "New modular strategy reduces piperidine synthesis steps for pharmaceuticals", News-Medical,
  • "Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis", PubMed,
  • "Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol", ACS Public
  • "A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines", University of Southampton,
  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

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Comparative

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 2-Methyl-5-Phenylpiperidine

A Hypothetical Case Study in Preclinical Drug Development Executive Summary This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel compound, 2-methyl-5-phenylpiperidine. While in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Case Study in Preclinical Drug Development

Executive Summary

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel compound, 2-methyl-5-phenylpiperidine. While in vitro assays reveal high potency at its primary molecular target, in vivo studies in a relevant disease model demonstrate a more moderate, yet still significant, therapeutic effect. This discrepancy is attributed to the compound's pharmacokinetic profile, including first-pass metabolism and moderate blood-brain barrier penetration. This analysis underscores the importance of integrating in vitro and in vivo data to build a complete picture of a drug candidate's potential and to guide further optimization.

Introduction to 2-Methyl-5-Phenylpiperidine: A Novel CNS Drug Candidate

Phenylpiperidine derivatives are a well-established class of compounds with a wide range of pharmacological activities, often targeting the central nervous system (CNS).[1][2][3] Based on its structural similarity to known psychoactive agents, our hypothetical compound, 2-methyl-5-phenylpiperidine, was synthesized as a potential selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder. Its mechanism of action is hypothesized to involve the allosteric modulation of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action for 2-methyl-5-phenylpiperidine at the synaptic level.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle (Serotonin) release Release vesicle->release sert SERT Transporter ma Mitochondrion (MAO) synapse Synaptic Cleft release->synapse 5-HT receptor 5-HT Receptor synapse->receptor 5-HT Binding reuptake Reuptake synapse->reuptake 5-HT signal Signal Transduction (Therapeutic Effect) receptor->signal reuptake->sert compound 2-Methyl-5-Phenylpiperidine compound->sert Inhibition

Caption: Hypothesized mechanism of action of 2-methyl-5-phenylpiperidine.

In Vitro Efficacy Assessment

Objective: To determine the direct molecular and cellular activity of 2-methyl-5-phenylpiperidine on the serotonin transporter.

Methodology: Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the serotonin transporter (SERT) by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Preparation of Cell Membranes: Membranes from HEK293 cells stably expressing human SERT are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of [³H]-citalopram (a high-affinity SERT ligand) and varying concentrations of 2-methyl-5-phenylpiperidine.

  • Incubation: The reaction is allowed to reach equilibrium at room temperature.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Methodology: In Vitro Reuptake Assay

This functional assay measures the ability of the compound to inhibit the uptake of serotonin into cells expressing SERT.[4]

Protocol:

  • Cell Culture: HEK293 cells expressing human SERT are cultured to confluence in 96-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of 2-methyl-5-phenylpiperidine.

  • Initiation of Uptake: [³H]-Serotonin is added to the wells to initiate uptake.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Lysis and Quantification: The cells are lysed, and the amount of [³H]-serotonin taken up is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ value is calculated by determining the concentration of the compound that causes a 50% reduction in serotonin uptake.

In Vitro Data Summary
AssayParameter2-Methyl-5-PhenylpiperidineFluoxetine (Control)
Radioligand BindingIC₅₀ (nM)15.35.8
Serotonin ReuptakeIC₅₀ (nM)25.810.2

Interpretation: The in vitro data indicate that 2-methyl-5-phenylpiperidine is a potent inhibitor of the serotonin transporter, with an IC₅₀ in the low nanomolar range. Its potency is comparable to, though slightly less than, the established SSRI, fluoxetine. This provides strong evidence for its potential as an antidepressant.

In Vivo Efficacy Assessment

Objective: To evaluate the therapeutic efficacy of 2-methyl-5-phenylpiperidine in a validated animal model of depression.

Methodology: Forced Swim Test in Mice

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[5] Antidepressant compounds reduce the immobility time of the animals in this test.

Protocol:

  • Animal Acclimation: Male C57BL/6 mice are acclimated to the housing facility for at least one week before the experiment.

  • Drug Administration: Mice are administered either vehicle, 2-methyl-5-phenylpiperidine (at various doses), or fluoxetine (as a positive control) via oral gavage 60 minutes before the test.

  • Forced Swim Test: Each mouse is placed in a cylinder of water from which it cannot escape. The total duration of immobility during the last 4 minutes of a 6-minute session is recorded.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

In Vivo Data Summary
Treatment GroupDose (mg/kg, p.o.)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility
Vehicle-150 ± 10-
2-Methyl-5-Phenylpiperidine10125 ± 816.7%
2-Methyl-5-Phenylpiperidine3095 ± 736.7%
2-Methyl-5-Phenylpiperidine5080 ± 646.7%
Fluoxetine2075 ± 550.0%

Interpretation: 2-Methyl-5-Phenylpiperidine demonstrates a dose-dependent antidepressant-like effect in the forced swim test, significantly reducing immobility time at doses of 30 and 50 mg/kg. While effective, a higher dose is required to achieve a similar magnitude of effect as the positive control, fluoxetine.

The In Vitro-In Vivo Bridge: A Comparative Analysis

A direct comparison of the in vitro potency and in vivo efficacy reveals a common scenario in drug development: a highly potent compound in vitro requires higher doses to achieve a therapeutic effect in a whole organism. This section explores the potential reasons for this discrepancy.

Quantitative Comparison
CompoundIn Vitro Potency (IC₅₀, nM)In Vivo Efficacy (ED₅₀, mg/kg)
2-Methyl-5-Phenylpiperidine25.8~35 (estimated)
Fluoxetine10.220
Factors Contributing to In Vitro-In Vivo Discrepancies

The transition from a controlled cellular environment to a complex physiological system introduces numerous variables that can impact a drug's efficacy. This is a central challenge in drug development, often addressed through in vitro-in vivo correlation (IVIVC) models.[6][7][8][9][10]

  • Pharmacokinetics (ADME):

    • Absorption: The compound may have incomplete oral absorption.

    • Distribution: Moderate lipophilicity may limit its ability to cross the blood-brain barrier and reach its target in the CNS. Piperidine derivatives can have varied pharmacokinetic properties.[1][5][11]

    • Metabolism: Significant first-pass metabolism in the liver can reduce the amount of active compound reaching systemic circulation.

    • Excretion: Rapid clearance from the body would necessitate higher or more frequent dosing.

  • Off-Target Effects: In a whole organism, the compound may interact with other receptors or transporters, leading to side effects or a modulation of its primary therapeutic action.

  • Plasma Protein Binding: High binding to plasma proteins can reduce the concentration of free, active drug available to interact with SERT.

Comparative Experimental Workflow

The following diagram illustrates the workflow for comparing in vitro and in vivo data and the subsequent decision-making process.

G cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing start Compound Synthesis (2-Methyl-5-Phenylpiperidine) binding_assay Radioligand Binding Assay (IC50 = 15.3 nM) start->binding_assay reuptake_assay Serotonin Reuptake Assay (IC50 = 25.8 nM) decision1 Potent in Vitro? reuptake_assay->decision1 pk_studies Pharmacokinetic Studies (ADME Profile) efficacy_studies Forced Swim Test (ED50 ~ 35 mg/kg) pk_studies->efficacy_studies decision2 Good In Vivo Efficacy? efficacy_studies->decision2 decision1->pk_studies Yes stop Terminate Development decision1->stop No analysis In Vitro-In Vivo Correlation Analysis decision2->analysis Moderate decision2->stop No optimize Lead Optimization (Improve PK/PD) analysis->optimize proceed Advance to Further Studies analysis->proceed Acceptable Correlation

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